molecular formula C8H6F2INO B7586183 N-(4,5-difluoro-2-iodophenyl)acetamide

N-(4,5-difluoro-2-iodophenyl)acetamide

Cat. No. B7586183
M. Wt: 297.04 g/mol
InChI Key: ZMHJDEGHFKBIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-difluoro-2-iodophenyl)acetamide, also known as DIFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIFA is a derivative of phenylacetamide and is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-difluoro-2-iodophenyl)acetamide is not fully understood. However, it has been suggested that N-(4,5-difluoro-2-iodophenyl)acetamide exerts its antifungal, antibacterial, and antiviral activities by inhibiting the synthesis of essential biomolecules such as nucleic acids and proteins. Additionally, N-(4,5-difluoro-2-iodophenyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4,5-difluoro-2-iodophenyl)acetamide has been shown to exhibit potent antifungal, antibacterial, and antiviral activities. It has also been investigated for its potential use in cancer therapy. N-(4,5-difluoro-2-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(4,5-difluoro-2-iodophenyl)acetamide has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,5-difluoro-2-iodophenyl)acetamide is its versatility in the synthesis of various pharmaceuticals and agrochemicals. Additionally, N-(4,5-difluoro-2-iodophenyl)acetamide exhibits potent antifungal, antibacterial, and antiviral activities and has been investigated for its potential use in cancer therapy. However, one of the limitations of N-(4,5-difluoro-2-iodophenyl)acetamide is its relatively low solubility in aqueous solutions, which can hinder its use in certain applications.

Future Directions

There are several future directions for the investigation of N-(4,5-difluoro-2-iodophenyl)acetamide. One potential area of research is the development of novel pharmaceuticals and agrochemicals using N-(4,5-difluoro-2-iodophenyl)acetamide as a precursor. Additionally, further investigation is needed to fully understand the mechanism of action of N-(4,5-difluoro-2-iodophenyl)acetamide and its potential use in cancer therapy. Furthermore, the development of more efficient synthesis methods and the optimization of N-(4,5-difluoro-2-iodophenyl)acetamide's properties can lead to its widespread use in various applications.

Synthesis Methods

The synthesis of N-(4,5-difluoro-2-iodophenyl)acetamide involves the reaction of 4,5-difluoro-2-iodoaniline with acetic anhydride in the presence of a catalyst. The reaction yields N-(4,5-difluoro-2-iodophenyl)acetamide, which can be purified through recrystallization. The purity of N-(4,5-difluoro-2-iodophenyl)acetamide can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

N-(4,5-difluoro-2-iodophenyl)acetamide has been extensively used in scientific research due to its unique properties. It is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Additionally, N-(4,5-difluoro-2-iodophenyl)acetamide has been found to exhibit potent antifungal, antibacterial, and antiviral activities. It has also been investigated for its potential use in cancer therapy. N-(4,5-difluoro-2-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(4,5-difluoro-2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2INO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHJDEGHFKBIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-difluoro-2-iodophenyl)acetamide

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